Tyr-gly-gly-phe-met-arg-gly-leu

Overview

Description

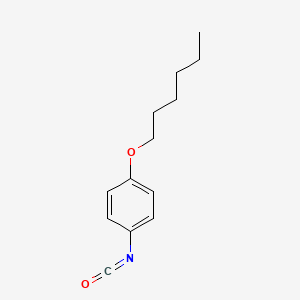

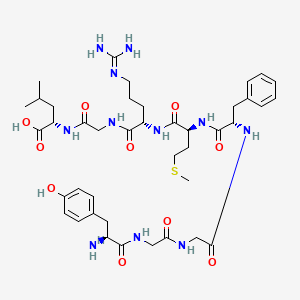

“Tyr-gly-gly-phe-met-arg-gly-leu” is a peptide composed of eight amino acids. The peptide sequence is Tyrosine (Tyr), Glycine (Gly), Glycine (Gly), Phenylalanine (Phe), Methionine (Met), Arginine (Arg), Glycine (Gly), and Leucine (Leu) .

Synthesis Analysis

The synthesis of this peptide likely involves the formation of peptide bonds between the carboxyl group of one amino acid and the amino group of the next . The synthesis process could be facilitated by enzymes or carried out chemically in a laboratory .Molecular Structure Analysis

The molecular formula of this peptide is C41H61N11O10S . The structure of a peptide is determined by the sequence of its amino acids and the conformation it adopts in response to its environment .Chemical Reactions Analysis

Peptides can undergo various chemical reactions, including hydrolysis, which breaks the peptide bonds and yields the constituent amino acids . The specific reactions that “Tyr-gly-gly-phe-met-arg-gly-leu” undergoes would depend on the conditions it is exposed to .Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide are determined by its amino acid sequence and the nature of its side chains . For example, the presence of hydrophobic amino acids can affect the peptide’s solubility, while the presence of charged amino acids can affect its pH sensitivity .Scientific Research Applications

1. Enzymatic Hydrolysis Analysis

- Study Focus : A study by Shibanoki et al. (1990) developed a method to detect enkephalins and their N-terminal tyrosine-containing metabolic fragments using high-performance liquid chromatography with electrochemical detection. This method helps in analyzing the enzymatic hydrolysis of enkephalins in plasma, offering insights into the metabolic breakdown of these peptides in biological systems (Shibanoki et al., 1990).

2. Enkephalin Degradation and Opioid System

- Research Insight : Research by Malfroy et al. (1978) on enkephalin degradation in the brain, particularly focusing on the role of high-affinity peptidases, provides essential insights into the opioid system's functioning. These enzymes play a crucial role in regulating enkephalinergic transmission, which is central to the opioid system's functioning (Malfroy et al., 1978).

3. Structural Conformation Studies

- Scientific Investigation : Fournie Zaluski et al. (1977) conducted conformational studies on enkephalin-related fragments, providing valuable information about the structural properties of these peptides. Their research into the folded conformations of these peptides helps in understanding their biological activities and interactions (Fournie Zaluski et al., 1977).

4. Oxidation Mechanisms in Enkephalins

- Research Findings : Mozziconacci et al. (2012) explored the oxidation mechanisms of enkephalins under stress conditions. This study offers insights into how these peptides interact with reactive oxygen and nitrogen species, providing a deeper understanding of their stability and degradation under various physiological conditions (Mozziconacci et al., 2012).

5. Interaction with Growth Hormone

- Application Insight : Bowers et al. (1980) examined a synthetic Met5-enkephalin peptide analog and its interaction with the pituitary gland to release growth hormone. This research underscores the potential therapeutic applications of these peptides in modulating hormonal responses (Bowers et al., 1980).

6. Binding Mode to Phospholipid Membranes

- Study Insights : Takeuchi et al. (1992) analyzed the binding mode of enkephalin to phospholipid membranes using ultraviolet resonance Raman spectroscopy. Understanding how these peptides interact with cell membranes is crucial for potential pharmaceutical applications (Takeuchi et al., 1992).

7. Osteoporosis Research

- Clinical Research : Cui et al. (2002) investigated the effects of synthetic oligopeptides, including enkephalins, on osteoporosis. Their study provides valuable data on the therapeutic potential of these peptides in bone health and disease (Cui et al., 2002).

Mechanism of Action

The mechanism of action of a peptide depends on its structure and the biological context in which it is acting. Some peptides act as neurotransmitters, while others have hormonal activity . The specific mechanism of action of “Tyr-gly-gly-phe-met-arg-gly-leu” is not clear from the available information.

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H61N11O10S/c1-24(2)18-32(40(61)62)50-35(56)23-48-37(58)29(10-7-16-45-41(43)44)51-38(59)30(15-17-63-3)52-39(60)31(20-25-8-5-4-6-9-25)49-34(55)22-46-33(54)21-47-36(57)28(42)19-26-11-13-27(53)14-12-26/h4-6,8-9,11-14,24,28-32,53H,7,10,15-23,42H2,1-3H3,(H,46,54)(H,47,57)(H,48,58)(H,49,55)(H,50,56)(H,51,59)(H,52,60)(H,61,62)(H4,43,44,45)/t28-,29-,30-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWLPCPCSZOUCO-XDIGFQIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H61N11O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

900.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tyr-gly-gly-phe-met-arg-gly-leu | |

CAS RN |

80501-44-6 | |

| Record name | Enkephalin-met, arg(6)-gly(7)-leu(8)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080501446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

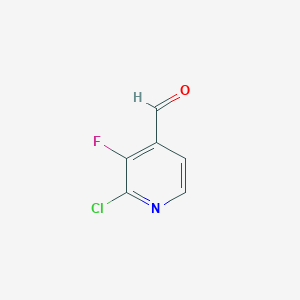

![4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1585728.png)